cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSQXSHAOWJQY-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152561 | |
| Record name | rel-1-(1,1-Dimethylethyl) (3R,4S)-4-hydroxy-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194795-71-6 | |
| Record name | rel-1-(1,1-Dimethylethyl) (3R,4S)-4-hydroxy-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194795-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1-(1,1-Dimethylethyl) (3R,4S)-4-hydroxy-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine with a Boc group, followed by hydroxylation and carboxylation at specific positions on the ring. The reaction conditions often include the use of bases, solvents like dichloromethane, and reagents such as Boc anhydride for the protection step .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like TsCl (Tosyl chloride) or MsCl (Mesyl chloride) in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of tosylates or mesylates.
Scientific Research Applications
Synthesis of Bioactive Compounds
Cis-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. Its hydroxyl and carboxylic acid functional groups make it suitable for further derivatization, leading to compounds with enhanced biological activity.
Drug Development
Research has shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and neurodegenerative disorders. The ability to modify the Boc group allows for the fine-tuning of pharmacokinetic properties, enhancing the efficacy of the resultant drugs.
Anticancer Agents
A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel anticancer agents derived from this compound. These agents demonstrated significant cytotoxicity against several cancer cell lines, indicating potential for therapeutic use .
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of compounds synthesized from this piperidine derivative. The research indicated that these compounds could inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration, suggesting their potential application in treating conditions like Alzheimer's disease .
Comparative Data Table
The following table summarizes key studies involving this compound and its derivatives:
Mechanism of Action
The mechanism of action of cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid largely depends on its role as an intermediate in chemical reactions. The Boc group protects the amine, allowing for selective functionalization of the piperidine ring. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid
- CAS Number : 1068522-21-3 (as per )
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Structural Features :
- A piperidine ring with a hydroxyl (-OH) group at position 4 and a carboxylic acid (-COOH) at position 2.
- The tert-butoxycarbonyl (Boc) group at position 1 acts as a protecting amine group.
Applications :
This compound is primarily used as a building block in pharmaceutical synthesis, particularly for designing protease inhibitors, kinase modulators, and other bioactive molecules. Its stereochemistry (cis-configuration) and functional groups make it a versatile intermediate in medicinal chemistry .
Structural Analogs and Substituent Effects
The tert-butoxycarbonyl (Boc) group is a common motif in piperidine and pyrrolidine derivatives. Below is a comparative analysis of key analogs:
Table 1: Comparison of Key Structural Analogs
Physicochemical and Metabolic Properties
- Polarity and Solubility :
- The hydroxyl and carboxylic acid groups in the target compound confer high polarity, making it soluble in aqueous buffers but less permeable across biological membranes. Analogs with fluorine (e.g., 3-fluoro derivative) or alkyl groups (e.g., 4-ethylpyrrolidine) exhibit improved lipophilicity and membrane permeability .
- Metabolic Stability :
- Synthetic Utility :
- The target compound is synthesized via coupling reactions using EDCI/DMAP (), while fluorinated analogs require specialized reagents like Selectfluor or DAST for fluorine introduction .
Biological Activity
cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (CAS No. 220182-20-7) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in the synthesis of amino acids and peptides. Understanding its biological activity is crucial for assessing its potential therapeutic applications.
- Molecular Formula : C₁₁H₁₉N₁O₅
- Molecular Weight : 245.27 g/mol
- Solubility : Highly soluble in water with varying solubility reported in different studies, indicating potential for bioavailability.
Biological Activity
Research on the biological activity of this compound indicates several promising pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis.
- Cytotoxicity : In vitro assays have shown that this compound displays cytotoxic effects on certain cancer cell lines, indicating potential as an anti-cancer agent. The mechanism appears to involve apoptosis induction.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It has been shown to inhibit oxidative stress markers in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress |
Detailed Research Findings
- Antimicrobial Studies : A study conducted by researchers at a pharmaceutical institute demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's mechanism was linked to interference with peptidoglycan synthesis, a critical component of bacterial cell walls.
- Cytotoxicity Assays : In a series of assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 20 to 50 µM, suggesting moderate cytotoxicity. Flow cytometry analysis revealed that treatment with the compound led to significant increases in early and late apoptotic cells, confirming its role in inducing programmed cell death.
- Neuroprotective Mechanisms : In neuroprotection studies, this compound was found to significantly reduce levels of reactive oxygen species (ROS) in neuronal cultures exposed to oxidative stress conditions. This reduction was accompanied by an increase in antioxidant enzyme activity, suggesting a protective mechanism against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
